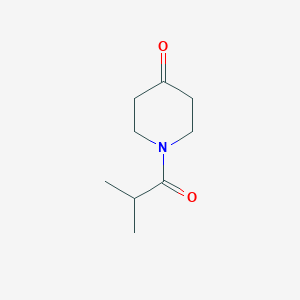
1-Isobutyrylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyrylpiperidin-4-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyryl group attached to the nitrogen atom of the piperidine ring
Mechanism of Action
- The primary target of 1-Isobutyrylpiperidin-4-one is not explicitly mentioned in the available literature. However, it belongs to the class of piperidin-4-one derivatives, which have been explored for various biological activities, including analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal effects .
Target of Action
Biochemical Analysis
Biochemical Properties
1-Isobutyrylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human soluble epoxide hydrolase, forming a complex that can be studied through crystallography . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-one have been found to exhibit antimicrobial activity, suggesting that this compound may also impact cellular processes related to microbial resistance . Additionally, it may affect cell signaling pathways involved in inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which plays a role in autoimmune diseases . This interaction results in the inhibition of IL-17 production, demonstrating its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it has good metabolic stability and oral bioavailability, making it suitable for long-term studies . Its stability and degradation over extended periods need to be further investigated to understand its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation or microbial resistance. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent reductions in inflammation and cytokine levels
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolic stability of certain compounds, indicating its role in metabolic pathways related to drug metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its effects. For instance, it may interact with transporters that facilitate its uptake into cells or binding proteins that affect its localization and accumulation . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, its interaction with soluble epoxide hydrolase suggests its localization to regions where this enzyme is active . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyrylpiperidin-4-one can be synthesized through the reaction of 4-piperidone hydrochloride monohydrate with isobutyryl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyrylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-isobutyrylpiperidin-4-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-Isobutyrylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
1-Isobutyrylpiperidin-4-one can be compared with other piperidinone derivatives, such as:
1-Acetylpiperidin-4-one: Similar structure but with an acetyl group instead of an isobutyryl group.
1-Propionylpiperidin-4-one: Features a propionyl group.
1-Butyrylpiperidin-4-one: Contains a butyryl group.
Uniqueness: The presence of the isobutyryl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other piperidinone derivatives and valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
1-(2-methylpropanoyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKXYVZVAPTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606943 |
Source


|
| Record name | 1-(2-Methylpropanoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86996-26-1 |
Source


|
| Record name | 1-(2-Methylpropanoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

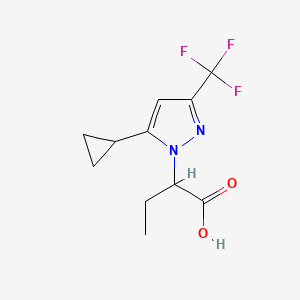
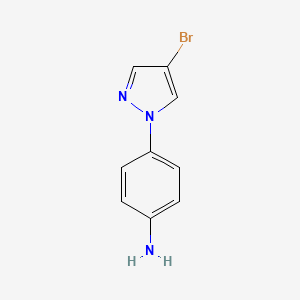
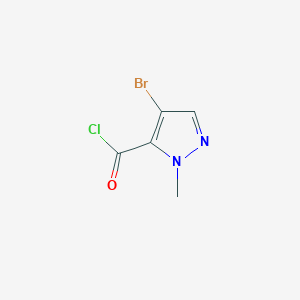
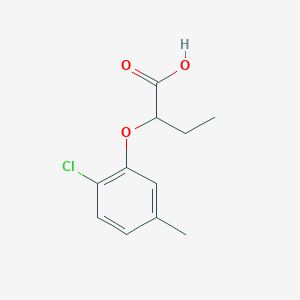
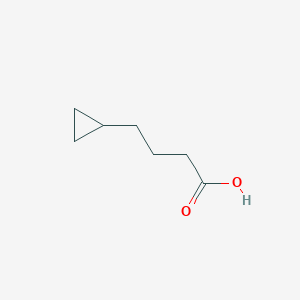
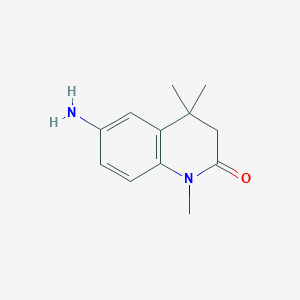
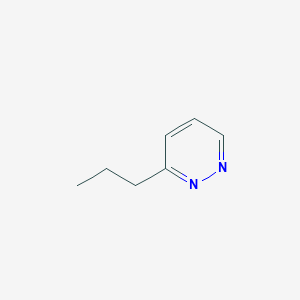
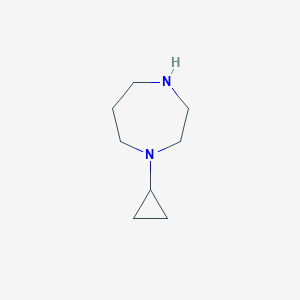
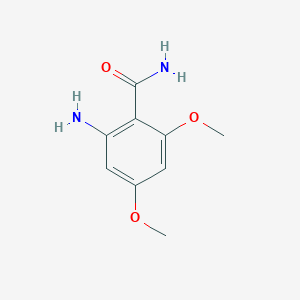
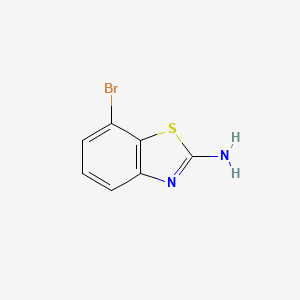
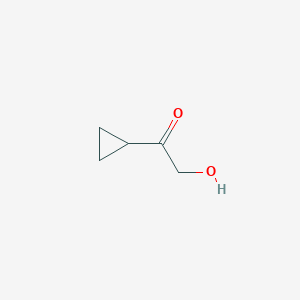
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

